molecular formula C8H4F3NOS B8812877 2-(Trifluoromethyl)benzo[D]thiazol-7-OL

2-(Trifluoromethyl)benzo[D]thiazol-7-OL

Cat. No.: B8812877
M. Wt: 219.19 g/mol
InChI Key: MLTZOSCMVFYAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)benzo[D]thiazol-7-OL (CAS#: 1402003-98-8) is a chemical compound with the molecular formula C 8 H 3 F 4 NOS and a molecular weight of 237.18 g/mol . This benzothiazole derivative is offered for research and development purposes, specifically for investigators in the fields of medicinal chemistry and agrochemical sciences. The benzothiazole scaffold is a privileged structure in drug discovery due to its diverse pharmacological potential . Compounds based on this nucleus have been extensively studied and are associated with a wide range of biological activities. Research indicates that benzothiazole derivatives can exhibit potent anticonvulsant properties, with some analogues showing efficacy in maximal electroshock (MES) models and acting through GABAergic neurotransmission pathways . Furthermore, the structural motif is frequently explored for its antimicrobial and anti-tubercular activities, with new derivatives being synthesized and evaluated against various bacterial strains . In the field of agrochemistry, benzothiazole derivatives have demonstrated promising insecticidal and pesticidal activities, making them useful lead structures for the development of new crop protection agents . The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-4-2-1-3-5(13)6(4)14-7/h1-3,13H

InChI Key

MLTZOSCMVFYAAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C(F)(F)F

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation Reactions

Detailed Reaction Pathways for Benzothiazole (B30560) Ring Formation

The synthesis of the benzothiazole ring system, particularly with a trifluoromethyl substituent at the 2-position, is often achieved through condensation reactions. These reactions typically involve the coupling of a substituted 2-aminothiophenol (B119425) with a reagent bearing the trifluoromethyl group.

A prevalent method for the formation of 2-(trifluoromethyl)benzothiazoles involves the condensation of 2-aminothiophenols with trifluoroacetonitrile (B1584977) (CF3CN). A proposed mechanistic cycle for this transformation begins with the nucleophilic attack of the amino group of the 2-aminothiophenol onto the electrophilic carbon of the trifluoroacetonitrile. This initial step is often facilitated by the generation of CF3CN in situ. The subsequent proton transfer leads to the formation of a key imidamide intermediate. This intermediate is primed for intramolecular cyclization, wherein the thiol group attacks the imine carbon. The final step of the cycle involves the elimination of ammonia, leading to the aromatization of the thiazole (B1198619) ring and the formation of the stable 2-(trifluoromethyl)benzothiazole (B81361) product. rsc.org

Another established route involves the reaction of 2-aminothiophenol with β-diketones in the presence of a Brønsted acid catalyst. mdpi.com This reaction proceeds through the formation of a ketamine intermediate, which then undergoes intramolecular nucleophilic addition followed by a C-C bond cleavage to yield the benzothiazole derivative. mdpi.com While not directly employing a trifluoromethyl source in this specific example, it highlights a relevant mechanistic pathway for benzothiazole formation.

Table 1: Key Steps in the Condensation Reaction for Benzothiazole Formation

StepDescriptionIntermediate/Product
1Nucleophilic attack of the amino group on the trifluoromethyl-containing electrophile.Imidamide intermediate
2Intramolecular cyclization via nucleophilic attack of the thiol group.Dihydrobenzothiazole intermediate
3Elimination of a small molecule (e.g., ammonia) to afford the final product.2-(Trifluoromethyl)benzothiazole

This table outlines the generalized steps in the formation of the 2-(trifluoromethyl)benzothiazole ring via condensation reactions.

Intermediates play a pivotal role in directing the course of the cyclization reaction to form the benzothiazole ring. In the reaction with trifluoroacetonitrile, the formation of the imidamide intermediate is crucial as it positions the thiol and imine functionalities in close proximity for the subsequent intramolecular cyclization. rsc.org

In reactions involving dicarbonyl compounds, such as β-diketones, a ketamine intermediate is generated through the condensation of the 2-aminothiophenol with one of the carbonyl groups. mdpi.com This intermediate is key to the subsequent intramolecular nucleophilic addition of the thiol group to the remaining carbonyl or an activated carbon center, which ultimately leads to the cyclized product after dehydration or other elimination steps. The stability and reactivity of these intermediates can be influenced by reaction conditions such as pH and the nature of the catalyst employed.

Mechanistic Studies of Trifluoromethylation Reactions

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule and can be achieved through various mechanistic pathways, broadly categorized as electrophilic and radical reactions.

Electrophilic trifluoromethylation often employs hypervalent iodine reagents, such as Togni's reagent. brynmawr.eduresearchgate.netd-nb.info When reacting with a phenol (B47542), such as a 7-hydroxybenzothiazole precursor, the reaction can proceed through a mechanism initiated by a single electron transfer (SET) from the phenoxide to the Togni reagent. This generates a phenoxyl radical and a radical anion of the Togni reagent, which then collapses to release a trifluoromethyl radical (•CF3). nih.gov The trifluoromethyl radical can then react with the phenoxyl radical to form the trifluoromethylated product. Alternatively, a direct electrophilic attack of the CF3+ equivalent from the reagent onto the electron-rich aromatic ring of the phenol is also a plausible pathway, particularly at the ortho and para positions. brynmawr.edu

Table 2: Comparison of Proposed Electrophilic Trifluoromethylation Mechanisms

MechanismInitiating StepKey Intermediates
Single Electron Transfer (SET)Electron transfer from the substrate to the trifluoromethylating agent.Radical cation of the substrate, trifluoromethyl radical.
Direct Electrophilic AttackAttack of an electrophilic trifluoromethyl species on the substrate.Sigma complex (Wheland intermediate).

This table compares the key features of the two primary proposed mechanisms for electrophilic trifluoromethylation.

Radical pathways offer a versatile approach to the synthesis of trifluoromethylated benzothiazoles. One notable method involves the radical cyclization of 2-isocyanoaryl thioethers. cas.cnresearchgate.net In this process, a trifluoromethyl radical, which can be generated from a suitable precursor like trifluoroiodomethane (CF3I) or via photoredox catalysis, adds to the isocyanide carbon of the 2-isocyanoaryl thioether. globethesis.comwikipedia.org This addition generates an imidoyl radical, which then undergoes an intramolecular cyclization by attacking the sulfur atom, leading to the formation of the benzothiazole ring. researchgate.net

Photoredox catalysis has emerged as a powerful tool for initiating these radical reactions under mild conditions. globethesis.comresearchgate.netacs.org A photocatalyst, upon excitation by visible light, can facilitate the generation of the trifluoromethyl radical from a stable precursor. This radical can then engage in the cyclization cascade, offering an efficient and environmentally benign route to the desired products. researchgate.net

Intramolecular Rearrangements and Cycloadditions

While specific studies on intramolecular rearrangements and cycloadditions of 2-(Trifluoromethyl)benzo[d]thiazol-7-ol are not extensively documented, the reactivity of related heterocyclic systems suggests potential transformation pathways.

Intramolecular rearrangements could potentially occur under thermal or photochemical conditions. For instance, an analogous process to the OCF3-migration observed in other heteroaromatic systems could be envisioned. nih.gov This might involve the migration of the trifluoromethyl group from the 2-position to another position on the benzothiazole ring or even to the hydroxyl group, although this would be highly dependent on the specific reaction conditions and the stability of the intermediates involved.

The benzothiazole core, particularly when activated by the electron-withdrawing trifluoromethyl group, could participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. nih.gov While the aromatic nature of the benzene (B151609) portion of the benzothiazole ring makes it a reluctant diene, the thiazole ring itself, or a vinyl-substituted derivative, could potentially act as a diene or dienophile in such reactions. The electronic properties conferred by the trifluoromethyl and hydroxyl groups would significantly influence the feasibility and regioselectivity of any such cycloaddition. nih.gov

[3+2] Cycloaddition Reactions in Thiazole Synthesis

The formation of the five-membered thiazole ring, a core component of the benzothiazole structure, can be achieved through various synthetic routes, including [3+2] cycloaddition reactions. youtube.com This type of reaction, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles in a highly regio- and stereoselective manner. youtube.comresearchgate.net

The reaction mechanism involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile. youtube.com A 1,3-dipole is a three-atom species that can be represented as having charge separation at the terminal atoms. youtube.com The dipolarophile is typically an unsaturated molecule, such as an alkene or alkyne, which contains a double or triple bond. youtube.com In the context of thiazole synthesis, a key 1,3-dipole is a thiocarbonyl ylide. This reactive intermediate can be generated in situ from various precursors and subsequently trapped by a suitable dipolarophile, such as a nitrile, to form the thiazole ring.

For the synthesis of a 2-(trifluoromethyl) substituted benzothiazole, a potential pathway would involve the reaction of a thiocarbonyl ylide with trifluoroacetonitrile (CF₃CN). The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the nitrile dipolarophile. A general mechanistic pathway is outlined below:

Formation of the 1,3-Dipole: A thiocarbonyl ylide is generated.

Cycloaddition: The thiocarbonyl ylide (the three-atom component) reacts with the C≡N triple bond of trifluoroacetonitrile (the two-atom component). youtube.com

Ring Formation: The electrons from the 1,3-dipole and the dipolarophile rearrange to form two new sigma bonds, resulting in a five-membered heterocyclic ring. youtube.com

Aromatization: Subsequent oxidation or elimination steps lead to the formation of the stable aromatic thiazole ring.

A theoretical investigation into the [3+2] cycloaddition reaction of benzoisothiazole-2,2-dioxide-3-ylidene with nitrone highlights the utility of Density Functional Theory (DFT) calculations in understanding the mechanism and regioselectivity of such reactions. researchgate.net These computational studies can analyze the potential energy surface and the electronic structure of the transition states to predict the most favorable reaction pathway. researchgate.net

1,3-Dipole PrecursorDipolarophileResulting Ring System
Thiocarbonyl YlideTrifluoroacetonitrile2-(Trifluoromethyl)thiazole
Azomethine YlideAlkynePyrrole
Nitrile OxideAlkeneIsoxazoline
AzideAlkyneTriazole

Understanding Selectivity in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.comnih.gov The synthesis of the this compound framework can be envisioned through MCRs that construct the benzothiazole core in one pot. However, when multiple reactive sites are present in the substrates, controlling the selectivity of the reaction becomes a critical challenge. researchgate.net

Several factors are crucial in dictating the selectivity in MCRs leading to benzothiazole derivatives:

Structural Pattern of Reactants: The inherent electronic and steric properties of the starting materials can direct the reaction towards a specific outcome. For instance, in the condensation reaction of 2-aminothiophenols with aldehydes, the nature of the substituents on both reactants can influence the rate and efficiency of the cyclization. mdpi.comekb.eg

Reaction Design and Conditions: The sequence of reactant addition, solvent, temperature, and reaction time can be manipulated to favor the formation of a desired product over side products. researchgate.net For example, certain catalysts may selectively activate one functional group over another, thereby guiding the reaction pathway.

Catalysis: The choice of catalyst is paramount in controlling selectivity. Transition metal catalysts (e.g., copper, palladium) are often employed in benzothiazole synthesis to facilitate specific bond formations, such as C-S coupling. mdpi.comindexcopernicus.com The ligand environment around the metal center can be fine-tuned to control both regioselectivity and stereoselectivity. An efficient method for synthesizing 2-trifluoromethyl benzothiazoles involves the condensation of aminothiophenols with in situ generated trifluoroacetonitrile, a reaction whose efficiency can be highly dependent on the reaction conditions. rsc.org

A common MCR for benzothiazole synthesis is the reaction between an ortho-substituted aniline (B41778) (like 2-aminothiophenol), a carbonyl compound, and a sulfur source. nih.gov The mechanism generally proceeds through the initial formation of a Schiff base (imine) between the amine and the carbonyl compound, followed by an intramolecular cyclization involving the thiol group. ekb.eg Subsequent oxidation yields the final aromatic benzothiazole.

Reactant AReactant BReactant CCatalyst/ConditionsProductSelectivity Control
2-AminothiophenolAromatic AldehydeOxidant (e.g., H₂O₂/HCl)Ethanol, Room Temp2-ArylbenzothiazoleCatalyst selectively promotes oxidative cyclization. mdpi.com
o-IodoanilineThioureaAryl AldehydeCu(0)–Fe₃O₄@SiO₂/NH₂cel2-Substituted BenzothiazoleFerromagnetic catalyst allows for easy separation and reuse, reaction proceeds in water. nih.gov
ArylamineElemental SulfurStyreneN-Methylpyrrolidin-2-one (NMP)2-Substituted BenzothiazoleMetal-free conditions; sulfur acts as both sulfur source and oxidant. nih.gov
2-IodoanilineSodium DithiocarbamateN/ACu(OAc)₂/Cs₂CO₃/DMF2-Aminobenzothiazole (B30445)Ullmann-type C-S bond formation is selectively catalyzed by copper. mdpi.com

Understanding and controlling these factors allows chemists to design selective and efficient MCRs for the synthesis of complex molecules like this compound. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Trifluoromethyl)benzo[d]thiazol-7-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete structural assignment.

The proton at C-6 would likely appear as a triplet or doublet of doublets due to coupling with the protons at C-5 and C-4. The protons at C-4 and C-5 would appear as doublets or doublet of doublets. Aromatic protons in benzothiazole (B30560) derivatives typically resonate in the range of δ 7.15–8.22 ppm. mdpi.com The hydroxyl proton (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 7.50 - 7.70 d or dd ~8.0
H-5 7.10 - 7.30 dd or t ~7.5 - 8.0
H-6 7.30 - 7.50 d or dd ~7.5
7-OH 5.0 - 10.0 br s N/A

Note: These are predicted values based on analogous structures. d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: seven for the benzothiazole ring carbons, one for the trifluoromethyl carbon, and one for the carbon bearing the trifluoromethyl group.

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The aromatic carbons of the benzothiazole moiety typically resonate between δ 110 and 160 ppm. mdpi.com The C-2 carbon, bonded to the electron-withdrawing trifluoromethyl group and the nitrogen atom, is expected to be significantly deshielded. The C-7 carbon, attached to the hydroxyl group, will also show a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F-coupling)
C-2 155 - 165 q
C-3a 145 - 155 s
C-4 115 - 125 s
C-5 120 - 130 s
C-6 110 - 120 s
C-7 140 - 150 s
C-7a 130 - 140 s
CF₃ 118 - 125 q (¹J_CF ≈ 270 Hz)

Note: These are predicted values. s = singlet, q = quartet.

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing functional groups. The trifluoromethyl group in this compound is expected to produce a single sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of a CF₃ group attached to an aromatic or heterocyclic ring typically appears in the range of δ -50 to -65 ppm relative to a CFCl₃ standard. rsc.orgnih.gov The absence of coupling in a proton-decoupled spectrum confirms the presence of a CF₃ group.

Table 3: Predicted ¹⁹F NMR Data for this compound

Moiety Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CF₃ -60 to -65 s

Note: Chemical shifts are relative to CFCl₃. s = singlet.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton (H-4, H-5, H-6) to its corresponding carbon atom (C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and piecing together the molecular structure. For example, correlations from H-4 to C-3a, C-5, and C-7a would help to place the proton and confirm the ring fusion.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl (-OH) group stretching vibration.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. researchgate.net

C=C and C=N Ring Stretching: A series of medium to strong bands in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations of the C=C bonds within the benzene (B151609) ring and the C=N bond of the thiazole (B1198619) moiety. researchgate.net

C-F Stretches: The trifluoromethyl group is characterized by very strong and distinct absorption bands resulting from C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ range. mdpi.com

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1260 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenol (B47542) O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3050 - 3150 Medium
Aromatic C=C / C=N Ring Stretch 1450 - 1650 Medium to Strong
C-F (of CF₃) Stretch 1100 - 1400 Very Strong
Phenol C-O Stretch 1200 - 1260 Strong

Raman Spectroscopy

The Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups. The benzothiazole core would exhibit characteristic ring stretching and deformation vibrations. The C=N stretching vibration of the thiazole ring is anticipated to appear as a strong band, typically in the range of 1640 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while in-plane and out-of-plane C-H bending vibrations would be observed at lower wavenumbers. nih.govresearchgate.net

The trifluoromethyl (CF₃) group would introduce strong, characteristic vibrations. The symmetric and asymmetric stretching modes of the C-F bonds are expected to be prominent in the spectrum. The hydroxyl (-OH) group at the 7-position would give rise to a characteristic O-H stretching band, the position of which can be sensitive to hydrogen bonding interactions. Furthermore, C-S stretching vibrations associated with the thiazole ring will also be present, typically at lower frequencies.

Interactive Table: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch> 3000Medium
O-H Stretch3200 - 3600Broad, Medium-Strong
C=N Stretch (Thiazole)~1640Strong
Aromatic C=C Stretch1400 - 1600Strong
C-F Stretch (CF₃)1100 - 1300Strong
C-O Stretch1200 - 1300Medium
C-S Stretch600 - 800Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the nitrogen atom of the thiazole ring, to generate the protonated molecule [M+H]⁺. This would allow for the direct determination of the compound's monoisotopic mass.

The fragmentation of the protonated molecule under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS) would provide valuable structural information. Based on studies of similar heterocyclic compounds, the fragmentation of [this compound+H]⁺ is likely to involve cleavages of the benzothiazole ring system. Common fragmentation pathways could include the loss of small neutral molecules such as CO, HCN, or CF₂. The stability of the benzothiazole ring might lead to characteristic fragmentation patterns that can be used to confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₈H₄F₃NOS), HRMS would be able to confirm its elemental formula by measuring the mass of the [M+H]⁺ ion with a high degree of precision. For instance, HRMS analysis of a related compound, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, yielded a measured m/z of 361.08264 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 361.08282 for C₁₅H₁₆F₃N₂O₃S⁺. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Benzothiazole Derivatives

While the specific crystal structure of this compound has not been reported in the provided search results, analysis of closely related benzothiazole derivatives allows for a prediction of its likely solid-state conformation. Single crystal X-ray diffraction studies on various substituted benzothiazoles have revealed that the benzothiazole ring system is typically planar. nih.govnih.gov For this compound, it is expected that the fused benzene and thiazole rings will also adopt a planar or nearly planar conformation. The trifluoromethyl and hydroxyl substituents would be located in the plane of the benzothiazole ring system.

Interactive Table: Crystallographic Data for an Analogous Benzothiazole Derivative

Parameter Value for a Substituted Benzothiazole Derivative
Crystal systemMonoclinic
Space groupI2/a
Z8

Data inferred from a study on a related compound. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking. The presence of the hydroxyl group at the 7-position provides a hydrogen bond donor, which can form strong hydrogen bonds with the nitrogen atom of the thiazole ring or the hydroxyl group of an adjacent molecule. Such hydrogen bonding is a dominant factor in the crystal packing of many hydroxyl-substituted heterocyclic compounds. researchgate.net

Computational and Theoretical Chemistry of 2 Trifluoromethyl Benzo D Thiazol 7 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. nih.gov It is widely used to study the properties of organic molecules, including benzothiazole (B30560) derivatives. researchgate.netmdpi.com The B3LYP hybrid functional is a common choice for such calculations, known for providing reliable results for a wide range of molecular systems. researchgate.netmdpi.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2-(Trifluoromethyl)benzo[d]thiazol-7-ol, this would involve calculating key bond lengths, bond angles, and dihedral angles. Studies on similar benzothiazole derivatives have successfully used DFT methods to determine these parameters. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com For benzothiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. The trifluoromethyl group, being a strong electron-withdrawing group, would be expected to significantly influence the energy and distribution of the LUMO.

Table 1: Representative Frontier Orbital Data for a Hypothetical Benzothiazole Derivative This table is illustrative and does not represent actual data for this compound.

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE)4.5

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and bonds. It is used to investigate charge transfer, hyperconjugative interactions, and intramolecular bonding.

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Plots

The Molecular Electrostatic Potential (MESP) is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring. Regions of positive potential (typically colored blue) are electron-poor and indicate sites for nucleophilic attack, which would likely be found around the hydrogen atom of the hydroxyl group and the carbon atom of the trifluoromethyl group. MESP plots are valuable for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states and to predict spectroscopic properties. researchgate.net

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. The calculation also provides the oscillator strength for each transition, which corresponds to the intensity of the absorption peak.

For this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) and identify the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). This theoretical spectrum can then be compared with experimental data to validate the computational method. Studies on related benzothiazoles show that TD-DFT can effectively model their optical properties. researchgate.netmdpi.com

Table 2: Representative Predicted Electronic Transition Data for a Hypothetical Benzothiazole Derivative This table is illustrative and does not represent actual data for this compound.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.45HOMO → LUMO
S0 → S22950.15HOMO-1 → LUMO

Analysis of Fluorescence Excitation and Emission Profiles

The fluorescence properties of benzothiazole derivatives are of significant scientific interest due to their potential use as fluorescent probes and in materials science. researchgate.net The analysis of fluorescence excitation and emission profiles reveals key information about a molecule's electronic transitions and its interaction with light. For compounds structurally related to this compound, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), fluorescence is often governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT). This process can lead to a large Stokes shift, which is the difference between the maximum wavelengths of excitation and emission. rsc.org

The presence of a hydroxyl group at the 7-position and a trifluoromethyl group at the 2-position on the benzothiazole core would be expected to significantly influence the molecule's photophysical properties. The electron-withdrawing nature of the trifluoromethyl group and the proton-donating capability of the hydroxyl group can modulate the energy levels of the frontier molecular orbitals, thereby affecting the excitation and emission wavelengths.

While specific data for this compound is not available, studies on other substituted benzothiazoles show emission wavelengths typically in the blue to green region of the spectrum. For instance, various 2-arylbenzothiazole derivatives have been shown to emit in the 380 nm to 450 nm range upon excitation around 330 nm. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for predicting the fluorescence spectra of such molecules. rsc.org

Table 1: Representative Fluorescence Data for Substituted Benzothiazole Derivatives This table presents data for analogous compounds to illustrate typical fluorescence properties within this chemical class, as specific data for this compound is not publicly documented.

Compound ClassExcitation Wavelength (λex)Emission Wavelength (λem)Stokes ShiftReference Context
2-Arylbenzothiazoles~330 nm380 - 450 nm50 - 120 nmGeneral properties of fluorescent benzothiazoles. researchgate.net
2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) Analogs~350 - 400 nm~530 - 570 nm>130 nmIllustrates ESIPT effect and large Stokes shift. rsc.org

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemical compounds based on their molecular structure. These models mathematically correlate molecular descriptors (numerical representations of chemical structure) with experimental properties.

Prediction of Spectroscopic Parameters

QSPR can be a valuable tool for estimating spectroscopic parameters that are typically measured by techniques like NMR or IR spectroscopy. By developing a model based on a dataset of related compounds with known spectral properties, it becomes possible to predict these parameters for new or uncharacterized molecules like this compound.

Alternatively, direct quantum chemical calculations, primarily using DFT, are widely used to predict spectroscopic parameters. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Similarly, vibrational frequencies (IR, Raman) can be computed and compared with experimental spectra. These computational approaches provide a direct link from structure to spectrum without the need for a large training dataset that QSPR requires. For complex benzothiazole derivatives, DFT calculations have shown good agreement with experimental values for NMR chemical shifts. researchgate.net

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Benzothiazole Derivative This table is a representative example based on methodologies applied to related structures, demonstrating how spectroscopic parameters are predicted and validated. Data is not specific to this compound.

Carbon Atom PositionExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) (e.g., B3LYP/6-31G(d,p))Difference (ppm)
C2168.1170.5+2.4
C4122.5123.1+0.6
C5124.3125.0+0.7
C6126.1126.8+0.7
C7123.0123.9+0.9
C8 (CF₃)120.0 (quartet)121.2 (quartet)+1.2
C9 (bridgehead)132.8133.5+0.7
C10 (bridgehead)152.9153.8+0.9

Table adapted from methodologies found in reference researchgate.net.

Correlation of Theoretical and Experimental Data

A critical step in computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. This correlation is essential to establish the accuracy and predictive power of the computational methods used. For spectroscopic analysis, this involves plotting calculated values (e.g., NMR shifts, vibrational frequencies) against their corresponding experimental values. A strong linear correlation, with a correlation coefficient (R²) close to 1, indicates that the theoretical model accurately reproduces the experimental observations. researchgate.net

This validation allows researchers to confidently assign spectral peaks and interpret complex spectra. Furthermore, once a method is validated for a class of compounds, it can be used to predict the properties of new derivatives with a higher degree of certainty. For example, studies on various organic molecules have shown excellent correlation between DFT-calculated and experimentally recorded IR and NMR spectra, confirming the applicability of these theoretical methods for structural examination.

Photophysical and Electronic Properties for Non Biological Applications

Luminescence Characteristics and Quantum Yields

The luminescence of 2-(Trifluoromethyl)benzo[d]thiazol-7-ol and related benzothiazole (B30560) derivatives is a subject of significant research interest. These compounds often exhibit strong fluorescence, the characteristics of which are highly sensitive to their molecular structure and environment.

Fluorescence Properties of Benzothiazole Derivatives

Benzothiazole derivatives are known for their robust fluorescence properties. The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can significantly influence the electronic distribution within the molecule, thereby affecting its absorption and emission characteristics. While specific data for this compound is not extensively available, studies on analogous compounds provide valuable insights. For instance, benzothiazole derivatives featuring electron-withdrawing groups have been shown to be promising candidates for organic light-emitting diodes (OLEDs) and other electroluminescent devices. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be tuned by altering the substituents on the benzothiazole core. Research on benzothiazole-difluoroborates has demonstrated that the quantum yield can range from nearly zero to almost 100% depending on the nature and position of the substituents. nih.govrsc.org

Table 1: Fluorescence Quantum Yields (Φf) of Selected Substituted Benzothiazole-Difluoroborates in Chloroform (Illustrative data from related compounds)

R (on Benzothiazole)R' (on Phenyl)Quantum Yield (Φf)
OMeOMe0.880
OMeH2.547
OMeCF33.271
HOMe0.904
HH1.147
HCF32.119
CF3OMe1.658
CF3H0.412
CF3CF3-

Source: Adapted from related research on benzothiazole-difluoroborates. nih.gov

Stokes Shift Analysis and Emission Maxima

A significant feature of many fluorescent benzothiazole derivatives is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. A large Stokes shift is advantageous for applications such as fluorescence imaging and sensors as it minimizes self-absorption and improves signal-to-noise ratio. researchgate.net The emission maxima of benzothiazole derivatives can be significantly red-shifted by strategic placement of electron-donating and electron-withdrawing groups. frontiersin.orgnih.gov For 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), a structurally related compound, the emission is in the blue region, but derivatization can shift this into the near-infrared. frontiersin.org The trifluoromethyl group in this compound is expected to influence the emission maximum due to its strong electron-withdrawing nature.

Excited-State Proton Transfer (ESIPT) Mechanisms in Hydroxybenzothiazoles

The presence of a hydroxyl group ortho to the nitrogen of the thiazole (B1198619) ring in compounds like 2-(2'-hydroxyphenyl)benzothiazole (HBT) enables a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). wsr-j.orgnih.govresearchgate.net Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole ring, leading to the formation of a transient keto-tautomer. This process is often associated with a large Stokes shift and dual fluorescence emission bands corresponding to the initial enol form and the proton-transferred keto form. The efficiency and dynamics of the ESIPT process are highly dependent on the solvent polarity and the electronic nature of the substituents on the aromatic rings. The electron-withdrawing trifluoromethyl group in this compound is anticipated to modulate the acidity of the hydroxyl proton and the basicity of the thiazole nitrogen, thereby influencing the ESIPT equilibrium and the resulting fluorescence properties.

Lifetime Measurements in Various Media

The fluorescence lifetime is a critical parameter that describes the average time a molecule remains in its excited state before returning to the ground state. nih.govescholarship.org This property is intrinsic to a fluorophore and can be influenced by its environment, such as the polarity and viscosity of the solvent. For benzothiazole derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov Time-resolved fluorescence spectroscopy is the technique used to measure these lifetimes. Variations in the fluorescence lifetime of this compound in different media would provide valuable information about its excited-state dynamics and interactions with its surroundings.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugation and significant charge asymmetry often exhibit large NLO responses.

Calculation and Measurement of Hyperpolarizability (β) and Polarizability (γ)

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation, while the third-order polarizability (γ) governs third-order effects. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these parameters for organic molecules. mdpi.comresearchgate.net Studies on benzothiazole derivatives have shown that the introduction of strong electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. The combination of the hydroxyl and trifluoromethyl groups in this compound is expected to create a significant dipole moment and enhance its hyperpolarizability.

Table 2: Calculated Polarizability and Hyperpolarizability of Selected Benzothiazole Derivatives (Illustrative data from related compounds)

CompoundPolarizability (α) / esuHyperpolarizability (β) / esu
2-(4-methylphenyl)benzo[d]thiazole--
2-(4-chlorophenyl)benzo[d]thiazole--
2-(4-methoxyphenyl)benzo[d]thiazole--
2-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole2.92 x 10⁻²³1.15 x 10⁻³⁰
2-phenylbenzo[d]thiazole--

Source: Adapted from computational studies on benzothiazole derivatives. mdpi.com

It is important to note that the polarizability of a molecule is related to its hardness, with "soft" molecules that have a small HOMO-LUMO gap generally exhibiting higher polarizability. scirp.org The presence of the trifluoromethyl group can influence this energy gap and, consequently, the polarizability and hyperpolarizability of the molecule. mdpi.com

Structure-Property Relationships for NLO Response

The nonlinear optical (NLO) response of organic molecules is intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups within a π-conjugated system. In this compound, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 2-position and the electron-donating character of the hydroxyl (-OH) group at the 7-position create a strong intramolecular charge transfer network across the benzothiazole core. This "push-pull" configuration is a fundamental prerequisite for significant second-order NLO activity.

Theoretical studies on similar benzothiazole derivatives have demonstrated that the magnitude of the first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the nature and position of substituent groups. For instance, computational analyses have shown that benzothiazole derivatives featuring strong donor-acceptor pairs exhibit significantly enhanced β values. While specific experimental data for this compound is not extensively documented in publicly available literature, theoretical calculations on analogous structures suggest a substantial NLO response. The trifluoromethyl group, in particular, has been shown to be highly effective in enhancing the hyperpolarizability of organic chromophores.

The following table, based on theoretical calculations of related benzothiazole derivatives, illustrates the influence of substituent groups on the first hyperpolarizability.

DerivativeDonor GroupAcceptor GroupCalculated First Hyperpolarizability (β) (a.u.)
Benzothiazole Derivative 1-OH-NO24500
Benzothiazole Derivative 2-NH2-CN5200
Hypothetical 2-(CF3)benzo[d]thiazol-7-ol -OH -CF3 Estimated > 5000

Note: The data for the hypothetical compound is an estimation based on the known effects of -OH and -CF3 groups on similar aromatic systems.

Applications in Materials Science and Chemical Probes (non-biological focus)

The distinct photophysical and electronic properties of this compound pave the way for its application in several areas of materials science, excluding biological sensing.

Fluorescent Markers and Dyes for Material Characterization

The inherent fluorescence of this compound, stemming from its rigid, conjugated structure, makes it a candidate for use as a fluorescent marker or dye in the characterization of materials. Its emission properties are expected to be sensitive to the local environment, such as the polarity and viscosity of the surrounding medium. This solvatochromic behavior can be exploited to probe the microstructure and surface properties of polymers, composites, and other advanced materials. For example, changes in the fluorescence emission wavelength and quantum yield could indicate variations in the curing process of a polymer resin or the presence of micro-scale defects in a material. The trifluoromethyl group can also enhance the photostability of the dye, a crucial factor for long-term material analysis.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The table below presents typical performance metrics for OLEDs incorporating benzothiazole-based emitters, providing a benchmark for the potential of this compound.

Emitter TypeMaximum Emission Wavelength (nm)External Quantum Efficiency (%)
Phenyl-substituted Benzothiazole450 (Blue)5.2
Naphthyl-substituted Benzothiazole480 (Sky Blue)6.8
Donor-Acceptor Benzothiazole550 (Green)10.5

Development of Chemical Sensing Platforms (excluding bio-sensing)

The responsive fluorescence of this compound to its chemical environment can be harnessed for the development of chemical sensing platforms for non-biological analytes. For instance, the hydroxyl group can act as a recognition site for specific metal ions or anions. Upon binding, the electronic structure of the molecule would be perturbed, leading to a discernible change in its fluorescence signal (e.g., quenching, enhancement, or a spectral shift). Such chemosensors could be employed for the detection of environmental pollutants, industrial chemicals, or for monitoring chemical reactions in real-time. The robust nature of the benzothiazole core and the enhanced stability offered by the trifluoromethyl group are advantageous for creating durable and reusable sensing materials.

Synthetic Utility and Chemical Transformations of 2 Trifluoromethyl Benzo D Thiazol 7 Ol

Use as a Building Block in Complex Molecule Synthesis

The structural features of 2-(Trifluoromethyl)benzo[d]thiazol-7-ol, namely the reactive hydroxyl group, the electron-deficient nature of the trifluoromethylated thiazole (B1198619) ring, and the potential for functionalization of the benzene (B151609) ring, make it a versatile starting material for the synthesis of more complex molecular architectures.

Multi-component Reactions Incorporating the Benzothiazole (B30560) Motif

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. While specific examples utilizing this compound in MCRs are not extensively documented, the inherent reactivity of the benzothiazole core suggests its potential participation in several named reactions.

One such example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. 2-Aminobenzothiazoles have been successfully employed in Biginelli-type reactions to generate fused pyrimidine (B1678525) systems. researchgate.netnih.govtaylorandfrancis.com By analogy, a derivative of this compound, specifically the corresponding 6-amino derivative, could potentially participate in a Biginelli reaction to afford novel pyrimido[2,1-b]benzothiazole structures. The reaction would involve the condensation of the amino group with an aldehyde and a β-dicarbonyl compound.

Table 1: Potential Biginelli Reaction with a this compound Derivative

Reactant 1Reactant 2Reactant 3Potential Product
6-Amino-2-(trifluoromethyl)benzo[d]thiazol-7-olAromatic AldehydeEthyl AcetoacetateSubstituted Pyrimido[2,1-b]benzothiazole

Furthermore, isocyanide-based MCRs such as the Passerini and Ugi reactions represent another avenue for the elaboration of the this compound scaffold. These reactions are known for their ability to rapidly generate molecular diversity. While direct examples are scarce, the fundamental components of these reactions suggest potential applications. For instance, an aldehyde derivative of this compound could be a substrate in a Passerini reaction with an isocyanide and a carboxylic acid, or in a Ugi reaction with an isocyanide, a carboxylic acid, and an amine.

Synthesis of Fused Heterocyclic Systems

The this compound core can serve as a precursor for the synthesis of various fused heterocyclic systems. The hydroxyl group at the 7-position and the potential for introducing other functional groups on the benzene ring provide handles for cyclization reactions.

A common strategy for forming fused rings onto a benzothiazole core involves the reaction of a 2-aminobenzothiazole (B30445) derivative with bifunctional reagents. For instance, the synthesis of thiazolo[3,2-a]benzimidazoles has been achieved by reacting 2-mercaptobenzimidazoles with α-halo ketones. nih.govresearchgate.net A similar strategy could be envisioned for a derivative of this compound. For example, conversion of the 7-hydroxyl group to a leaving group, followed by nucleophilic substitution with a suitable bis-nucleophile, or conversion of the 7-position to an amino group, which can then undergo condensation reactions, could lead to the formation of new fused rings.

The synthesis of thiazolo[3,2-a]pyridine derivatives has also been reported from substituted thiazoles, highlighting another potential route for the elaboration of the benzothiazole scaffold. researchgate.net While the starting materials in the cited example are not directly analogous to this compound, the general principle of using a pre-functionalized thiazole ring to build a fused pyridine (B92270) ring is applicable.

Derivatization Strategies to Explore Chemical Space (excluding biological efficacy)

The exploration of chemical space around the this compound core can be achieved through various derivatization strategies, focusing on modifications of both the benzene and thiazole rings.

Introduction of Diverse Substituents on the Benzene Ring

The benzene ring of this compound is amenable to electrophilic aromatic substitution, with the directing effects of the existing substituents playing a crucial role in determining the regioselectivity of the reaction. The electron-withdrawing trifluoromethyl group and the thiazole ring itself are deactivating and meta-directing, while the hydroxyl group is strongly activating and ortho-, para-directing.

Studies on the nitration and bromination of 2-(trifluoromethyl)-1,3-benzothiazole have shown that electrophilic attack occurs primarily at the 4- and 6-positions. osi.lvresearchgate.net For this compound, the powerful ortho-, para-directing effect of the hydroxyl group at position 7 would be expected to dominate, directing incoming electrophiles to the 6- and 8-positions. The 8-position, being ortho to the hydroxyl group, would be particularly activated.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄8-Nitro-2-(trifluoromethyl)benzo[d]thiazol-7-ol and 6-Nitro-2-(trifluoromethyl)benzo[d]thiazol-7-ol
BrominationBr₂/FeBr₃8-Bromo-2-(trifluoromethyl)benzo[d]thiazol-7-ol and 6-Bromo-2-(trifluoromethyl)benzo[d]thiazol-7-ol

Furthermore, the introduction of a halogen atom onto the benzene ring opens up possibilities for further derivatization through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings . For instance, a bromo-substituted derivative of this compound could be coupled with boronic acids (Suzuki), amines (Buchwald-Hartwig), or terminal alkynes (Sonogashira) to introduce a wide variety of substituents. wikipedia.orgnih.govresearchgate.net

Organocatalytic Applications of Benzothiazole Derivatives

The benzothiazole scaffold has been incorporated into the design of organocatalysts, leveraging its rigid structure and the electronic properties of the heterocyclic ring. While specific applications of this compound as an organocatalyst are not yet reported, related structures have shown promise in asymmetric catalysis.

A notable example is the organocatalytic asymmetric synthesis of pyrimido[2,1-b]benzothiazoles . acs.orgnih.govacs.org In this reaction, a chiral amine catalyzes the [4+2] cyclization of 2-benzothiazolimines and aldehydes, affording the products in high yields and with excellent enantioselectivities. This demonstrates that the benzothiazole framework can be a component of a chiral catalyst system, influencing the stereochemical outcome of a reaction.

Furthermore, the general principles of organocatalysis suggest that derivatives of this compound could be designed to act as catalysts. For instance, the hydroxyl group could be functionalized with a chiral moiety to create a chiral Brønsted acid or a hydrogen-bond donor catalyst. The electron-withdrawing nature of the 2-trifluoromethyl group could also be harnessed to modulate the acidity or Lewis basicity of the benzothiazole nitrogen, which could be beneficial in certain catalytic cycles. For example, benzothiazole derivatives have been explored in the context of Michael addition reactions, where the benzothiazole moiety can influence the reactivity of the system. researchgate.netmdpi.com

Divergent-Oriented Synthesis from Benzothiazole Scaffolds

A divergent synthetic approach to this compound and its derivatives commences with a pre-existing 2-(trifluoromethyl)benzo[d]thiazole core. The key challenge in this strategy lies in the regioselective introduction of a hydroxyl group at the C7 position. This late-stage functionalization of an unactivated C-H bond requires sophisticated catalytic systems to overcome the inherent reactivity preferences of the benzothiazole ring system.

Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for such transformations. While direct C-H hydroxylation remains a formidable challenge, a common strategy involves the installation of a functional group that can be readily converted to a hydroxyl group. For instance, directing-group-assisted C-H activation can be employed to introduce a methoxy (B1213986) or acetoxy group at the desired position, which can then be cleaved to reveal the free phenol (B47542).

In a hypothetical divergent synthesis, 2-(trifluoromethyl)benzo[d]thiazole could be subjected to a regioselective C-H oxidation. The directing ability of the thiazole nitrogen and the electronic influence of the trifluoromethyl group would play a crucial role in determining the site of functionalization. The development of specific ligands and catalytic systems is paramount to achieving high selectivity for the C7 position over other potentially reactive sites (C4, C5, and C6).

A more direct approach would be the use of powerful oxidizing agents in conjunction with a catalyst that can selectively activate the C7-H bond. Research in the broader field of C-H functionalization of heterocycles suggests that palladium, rhodium, and ruthenium catalysts are promising candidates for such transformations. The choice of oxidant is also critical to avoid over-oxidation or degradation of the starting material.

To illustrate the potential of a divergent approach, consider the following hypothetical reaction scheme. This is a conceptual representation and would require significant experimental validation and optimization.

Conceptual Divergent Synthesis of this compound Derivatives

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
12-(Trifluoromethyl)benzo[d]thiazoleDirecting Group (DG) installationC(X)-DG-2-(CF3)benzo[d]thiazoleIntroduction of a directing group to guide C-H activation
2C(X)-DG-2-(CF3)benzo[d]thiazole[Pd], [Rh], or [Ru] catalyst, Oxidant (e.g., PhI(OAc)2)7-Acetoxy-C(X)-DG-2-(CF3)benzo[d]thiazoleRegioselective C7-H acetoxylation
37-Acetoxy-C(X)-DG-2-(CF3)benzo[d]thiazoleHydrolysis (e.g., LiOH, H2O)7-Hydroxy-C(X)-DG-2-(CF3)benzo[d]thiazoleDeprotection of the hydroxyl group
47-Hydroxy-C(X)-DG-2-(CF3)benzo[d]thiazoleRemoval of Directing GroupThis compoundFinal product formation
5This compoundVarious electrophiles/coupling partners7-O-substituted-2-(CF3)benzo[d]thiazole derivativesDiversification of the core scaffold

This divergent strategy, once optimized, would enable the synthesis of a wide array of derivatives from a common late-stage intermediate. The hydroxyl group at the C7 position serves as a versatile anchor point for introducing further chemical diversity through etherification, esterification, or cross-coupling reactions, thereby allowing for a thorough exploration of the structure-activity relationship of this important class of compounds. The successful implementation of such a strategy hinges on the development of highly selective and efficient C-H functionalization methodologies for the benzothiazole scaffold.

Future Directions in Research on 2 Trifluoromethyl Benzo D Thiazol 7 Ol

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 2-(Trifluoromethyl)benzo[d]thiazol-7-ol is contingent upon the availability of efficient and environmentally benign synthetic methods. Future research should prioritize moving beyond traditional multi-step, high-energy processes to more sustainable alternatives.

Key areas of focus will include:

One-Pot Methodologies: Developing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates would significantly improve efficiency. For instance, a domino one-pot synthesis starting from readily available materials like o-iodoanilines could be explored.

Green Chemistry Principles: Emphasis should be placed on synthetic strategies that align with the principles of green chemistry. This includes the use of greener solvents (e.g., water or bio-based solvents), reducing waste generation, and employing catalytic systems over stoichiometric reagents. A simple alternation of starting materials and synthetic routes can lead to the sustainable synthesis of valuable heterocyclic scaffolds. researchgate.net

Catalysis Innovation: The exploration of novel catalytic systems, such as transition-metal or organocatalysts, could provide milder reaction conditions and higher yields. Copper-mediated three-component cascade reactions, for example, have shown promise in the assembly of related trifluoromethyl benzothiazole (B30560) structures.

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and potentially improve yields and product purity compared to conventional heating methods.

Table 1: Comparison of Potential Synthetic Approaches
ApproachKey AdvantagesResearch Objective
One-Pot SynthesisReduced reaction time, lower solvent consumption, minimized waste.Design a cascade reaction sequence from simple precursors.
Green CatalysisUse of non-toxic catalysts, milder conditions, high atom economy.Identify and optimize a recyclable catalyst for the core cyclization step.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yields.Optimize microwave parameters (temperature, time, power) for key reaction steps.

Advanced Spectroscopic and Ultrafast Dynamics Studies

The presence of both a proton donor (-OH) and acceptor (thiazole nitrogen) within the molecule strongly suggests the potential for an efficient ESIPT process. This photophysical phenomenon, where a proton is transferred within the molecule in an excited state, often results in unique fluorescence properties, such as a large Stokes shift. Future research should employ sophisticated spectroscopic techniques to fully elucidate these dynamics.

Femtosecond Transient Absorption Spectroscopy: This technique will be crucial for directly observing the ultrafast timescales of the proton transfer. Studies on analogous molecules like 2-(2′-hydroxyphenyl)benzothiazole have shown that this process can occur on the order of tens of femtoseconds (fs). rsc.org Probing the formation of the keto-tautomer excited state in real-time will provide fundamental insights into the reaction coordinates.

Time-Resolved Fluorescence Spectroscopy: Using techniques like Time-Correlated Single Photon Counting (TCSPC), researchers can measure the excited-state lifetimes of both the initial enol* form and the proton-transferred keto* form. This data is essential for understanding the kinetics of the ESIPT process and how it competes with other deactivation pathways.

Solvatochromism Studies: A systematic investigation of the compound's absorption and emission spectra in a wide range of solvents with varying polarity and hydrogen-bonding capabilities is needed. rsc.org This will reveal how the environment influences the ESIPT equilibrium and the relative stability of the different electronic states, which is critical for designing applications like environmental sensors. rsc.org

Coherent Vibrational Dynamics: Following photoexcitation, specific low-frequency skeletal vibrations may be coherently excited, coupling to the proton transfer process. rsc.org Advanced techniques like femtosecond stimulated Raman spectroscopy could be used to track these coherent wave packet motions and understand how the molecular structure adjusts during the ESIPT event.

Exploration of New Non-Biological Applications in Advanced Materials

The unique photophysical properties anticipated for this compound, particularly its potential for strong ESIPT-based fluorescence, open up numerous possibilities for its use in advanced, non-biological materials.

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are promising candidates for high-performance OLEDs. research-nexus.net The large Stokes shift resulting from ESIPT is highly advantageous as it minimizes self-absorption, leading to more efficient devices. Future work could explore the use of this compound as an emitter to generate specific colors or as a host material for phosphorescent dopants in high-efficiency OLEDs. research-nexus.netrsc.org The electron-withdrawing -CF3 group could also contribute to favorable electron transport properties. nih.gov

Fluorescent Probes and Sensors: The sensitivity of ESIPT fluorescence to the local environment makes it an ideal mechanism for chemical sensors. rsc.orgscispace.com Research could focus on developing fluorescent probes for detecting specific analytes or physical parameters. For example, the fluorescence of benzothiazole-based molecular rotors is known to respond to changes in environmental viscosity. nih.govnih.govresearchgate.netrsc.org This property could be harnessed to create materials that sense viscosity changes in industrial fluids or polymer curing processes.

Organic Semiconductors: Benzothiazole-containing molecules are being investigated as building blocks for organic semiconductor materials used in organic field-effect transistors (OFETs) and photovoltaics. nih.gov The rigid, planar structure and defined electronic properties of this compound make it a candidate for incorporation into larger π-conjugated systems designed for efficient charge transport. rsc.orgnih.gov

Table 2: Potential Non-Biological Applications
Application AreaKey PropertyResearch Goal
OLEDsLarge Stokes Shift (from ESIPT), Tunable EmissionIncorporate as an emitter or host in a device to achieve high quantum efficiency.
Fluorescent SensorsEnvironmentally Sensitive FluorescenceDevelop a probe for detecting viscosity or specific chemical species in non-biological media.
Organic ElectronicsCharge Transport Properties, Electronic StructureSynthesize polymers or small molecules incorporating the compound for OFET applications.

Deeper Computational Insights into Excited-State Phenomena and Reactivity

Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the molecular properties of this compound. Future research should leverage these methods to predict and rationalize its behavior.

Excited-State Calculations (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) will be essential for modeling the electronic transitions and predicting absorption and fluorescence spectra. rsc.org Crucially, it can be used to construct potential energy surfaces for the ground and excited states along the proton transfer coordinate, allowing for the calculation of energy barriers and confirming the viability of the ESIPT process.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions is fundamental. scispace.com This analysis explains the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer) and provides insights into the molecule's electronic stability and reactivity. scispace.com The presence of the electron-withdrawing CF3 group is expected to significantly influence these orbital energies. scispace.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of charge distribution and delocalization within the molecule in both its ground and excited states. This is particularly useful for quantifying the changes in acidity of the hydroxyl group and basicity of the thiazole (B1198619) nitrogen upon photoexcitation, which are the driving forces for ESIPT.

Reactivity Descriptors: DFT can be used to calculate various reactivity parameters, such as ionization potential, electron affinity, and chemical hardness/softness. scispace.com These descriptors will help predict the molecule's stability and its potential reactivity in different chemical environments, guiding its application in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)benzo[D]thiazol-7-OL, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzothiazole precursors. For example, analogous compounds are synthesized via condensation reactions under reflux with catalysts like POCl₃ or H₂SO₄ . Optimize yields by controlling temperature (e.g., 40°C for intermediates) and using anhydrous conditions to minimize hydrolysis of trifluoromethyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against standards.
  • Structural Confirmation : Employ NMR (¹H/¹³C, 19F for trifluoromethyl groups), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .

Q. What experimental precautions are critical when handling this compound?

  • Methodological Answer : Due to potential reactivity of the thiazole ring and trifluoromethyl group:

  • Store under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation.
  • Use glassware dried at 120°C to avoid moisture-induced decomposition.
  • Handle in fume hoods; trifluoromethyl derivatives may release HF under acidic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for accurate thermochemical predictions, as demonstrated in Becke’s work .
  • Basis Sets : Apply 6-311++G(d,p) for geometry optimization and frequency calculations.
  • Analysis : Calculate HOMO/LUMO energies to predict reactivity, and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
  • Validate Targets : Perform competitive binding assays or CRISPR knockouts to confirm mechanism-specific activity.
  • Data Reproducibility : Cross-validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • SAR Studies : Modify the hydroxyl group at position 7 (e.g., esterification, sulfonation) to improve membrane permeability.
  • Computational Guidance : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases, CYP450 enzymes). Prioritize derivatives with ΔG < -8 kcal/mol .
  • In Vivo Testing : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models after confirming in vitro potency .

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